2-Pyridin-2-ylpyridine

Description

Historical Development and Significance as a Ligand

The story of 2,2'-bipyridine (B1663995) begins in 1888 with its first synthesis by Fritz Blau, who produced the compound through the dry distillation of the copper(II) salt of picolinic acid. researchgate.netcore.ac.uk This discovery was a pivotal moment, as 2,2'-bipyridine was one of the first bidentate ligands to be identified, capable of binding to a metal ion at two points. unibo.itresearchgate.net This chelating property, where the ligand forms a stable five-membered ring with a metal ion, significantly enhances the stability of the resulting coordination complexes compared to monodentate ligands. ajrconline.org

The initial reports by Blau on the coordination chemistry of 2,2'-bipyridine, particularly its ability to form intensely colored complexes with iron(II) ions, laid the groundwork for its use in analytical chemistry. researchgate.net However, the true significance of 2,2'-bipyridine as a ligand blossomed over the following decades, particularly with the work of chemists like G.T. Morgan, who explored its coordination with a wide array of metals. nih.gov The commercial availability of 2,2'-bipyridine in the 1950s, driven by its use in the production of certain herbicides, further catalyzed research into its properties and applications. ajrconline.org Today, it is considered one of the most widely used ligands in coordination chemistry, a testament to its versatility and robust nature. researchgate.net Its complexes have been instrumental in advancing our understanding of fundamental chemical processes, including thermodynamics and kinetics of metal complexation, photochemistry, photophysics, and electrochemistry. mdpi.com

Structural Characteristics and Conformational Flexibility

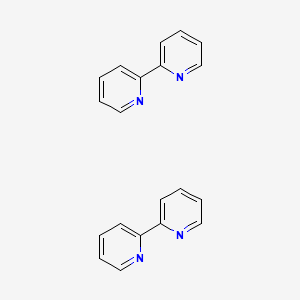

The structure of 2,2'-bipyridine, consisting of two pyridine (B92270) rings linked by a carbon-carbon single bond, is deceptively simple. This linkage, however, imparts a degree of conformational flexibility that is central to its function as a ligand.

In the solid state, 2,2'-bipyridine adopts a planar, trans-conformation. researchgate.netnih.govmdpi.com This arrangement, where the nitrogen atoms are positioned on opposite sides of the C-C bond, is the lowest energy conformation. aau.edu.et However, for chelation to a metal ion to occur, the molecule must rotate around the inter-annular C-C bond to adopt a cis-conformation, bringing the nitrogen atoms onto the same side. This conformational change requires energy to overcome the steric hindrance between the hydrogen atoms on the adjacent pyridine rings. nih.gov

Computational studies have explored the rotational profile of 2,2'-bipyridine, revealing two energy minima corresponding to the cis and trans structures. aau.edu.et The energy barrier for this rotation is greater than the thermal energy at room temperature, indicating that both conformers can exist. aau.edu.et Quantum chemical calculations have estimated the enthalpy of the cisoid-conformation to be significantly higher than the transoid conformation due to steric repulsion. researchgate.net The torsional angle between the two pyridine rings is a key parameter in defining its conformation. While it is 0° in the planar trans form, calculations for the cis-conformer show a rotation angle of around 40-47°. ajrconline.org

2,2'-Bipyridine is one of several isomers of bipyridine, which differ in the point of attachment between the two pyridine rings. Other common isomers include 3,3'-bipyridine (B1266100) and 4,4'-bipyridine. researchgate.netnih.govmdpi.com These isomers exhibit different coordination properties due to the varying spatial arrangement of their nitrogen atoms.

The versatility of 2,2'-bipyridine is greatly expanded through the synthesis of its numerous derivatives. Functional groups can be introduced at various positions on the pyridine rings, leading to ligands with tailored electronic and steric properties. mdpi.com This functionalization is a key reason for its widespread use, as it allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net

Some notable derivatives and their applications include:

[2,2'-Bipyridine]-5,5'-dicarbaldehyde and [2,2'-Bipyridine]-5,5'-diamine: These are used as building blocks for the synthesis of covalent organic frameworks (COFs), which are porous crystalline materials with applications in catalysis and gas separation.

Substituted 2,2'-bipyridines: A wide range of derivatives with substituents like alkyl or phenyl groups have been synthesized. researchgate.net For instance, 5-Phenyl-2,2'-bipyridine has shown fungicidal activity. researchgate.net

Chiral 2,2'-bipyridine N-oxides: These derivatives have been employed as catalysts in asymmetric synthesis. thieme.de

Thiolated 2,2'-bipyridines: Complexes like Ru(bpy)₂(bpySH)₂, where bpySH is 5,5'-bis(mercaptomethyl)-2,2'-bipyridine, are used to form monolayers on electrode surfaces for applications in electrochemistry and photochemistry. nih.gov

Planarity and Torsional Angles

Overview of Key Research Domains

The unique properties of 2,2'-bipyridine and its complexes have led to their application in a diverse array of research fields.

Coordination and Supramolecular Chemistry: At its core, 2,2'-bipyridine is a fundamental building block in coordination chemistry for creating stable metal complexes. mdpi.com It also plays a crucial role in supramolecular chemistry, where it is used as a scaffold to construct complex, multi-component assemblies such as helicates and molecular wires through non-covalent interactions. mdpi.comrsc.org

Catalysis: Metal complexes of 2,2'-bipyridine are widely used as catalysts in a variety of organic reactions. mdpi.com The ability to functionalize the bipyridine ligand allows for the tuning of the catalyst's activity and selectivity. mdpi.com For example, ruthenium-bipyridine complexes have been extensively studied for their catalytic activity in CO₂ reduction. uva.es

Photochemistry and Electrochemistry: Ruthenium(II) complexes of 2,2'-bipyridine, such as [Ru(bpy)₃]²⁺, are renowned for their rich photophysical and electrochemical properties. unibo.itscispace.com They are intensely colored, exhibit strong luminescence, and can undergo reversible redox reactions. unibo.itscispace.com These characteristics make them ideal candidates for applications in solar energy conversion, light-emitting devices, and as photosensitizers. scispace.comnih.gov

Materials Science: 2,2'-Bipyridine derivatives are integral components in the design of advanced materials. As mentioned, they are used to create covalent organic frameworks (COFs). Furthermore, their metal complexes are incorporated into polymers and other materials to impart specific electronic or optical properties.

Bioinorganic and Medicinal Chemistry: The interaction of 2,2'-bipyridine complexes with biological systems is an active area of research. researchgate.netnih.gov These complexes have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines. researchgate.netnih.gov They are also used as probes for DNA structure. scispace.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXJSJOICYRXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylpyridine and Its Derivatives

Classical Synthesis Routes

Historically, the preparation of 2,2'-bipyridine (B1663995) involved harsh reaction conditions. One of the earliest methods is the dehydrogenation of pyridine (B92270) at elevated temperatures, often in the presence of a metal catalyst like iron chloride or a nickel-alumina catalyst. orgsyn.orgnih.gov For instance, heating pyridine with ferric chloride can produce 2,2'-bipyridine, though the work-up can be demanding due to the large quantities of metal salts involved. nih.gov Another classical approach is the Ullmann reaction, which involves the copper-mediated homocoupling of 2-halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine. nih.govresearchgate.net While effective, this method often requires high temperatures and can result in variable yields. nih.gov

Modern Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2,2'-bipyridine and its derivatives, offering milder conditions and greater functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and has been extensively used for synthesizing bipyridine structures. mdpi.com This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst. A significant challenge has been the instability of 2-pyridylboronic acids. mdpi.comresearchgate.net However, the development of stabilized 2-pyridylboronic acid esters, such as those masked with diethanolamine, has overcome this limitation, enabling the efficient synthesis of functionalized 2,2'-bipyridines. researchgate.netresearchgate.net Various palladium catalysts and ligands have been employed to optimize this reaction, leading to high yields and broad substrate scope. mdpi.comnih.gov

Negishi Coupling

Negishi coupling, which utilizes organozinc reagents, is another highly effective method for the synthesis of 2,2'-bipyridines. orgsyn.org This reaction offers mild conditions and a high tolerance for various functional groups. orgsyn.orgorganic-chemistry.org The coupling of 2-pyridylzinc halides with 2-bromo- or 2-chloropyridines, catalyzed by palladium complexes such as those with phosphine (B1218219) ligands, provides a versatile route to a wide array of substituted bipyridines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable for its ability to proceed at room temperature for bromo-substituted pyridines, although chloro-substituted pyridines may require heating. organic-chemistry.org

Stille Coupling

The Stille coupling reaction involves the cross-coupling of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com This method has been successfully applied to the synthesis of various 2,2'-bipyridines by reacting stannylated pyridines with bromopyridines. mdpi.com One of the main advantages of Stille coupling is its high reactivity, which allows it to proceed in systems where other coupling reactions might be less effective. mdpi.com However, a significant drawback is the toxicity associated with the organotin reagents used. mdpi.comorgsyn.org

Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

A more recent and efficient approach involves the direct C-H arylation of pyridine N-oxides with halopyridines, catalyzed by palladium. acs.org This method avoids the pre-functionalization of the pyridine ring, making it a more atom-economical process. The reaction demonstrates high regioselectivity, with functionalization occurring at the 2-position of the pyridine N-oxide. rsc.org Pyridine N-oxides with electron-withdrawing substituents tend to give the best yields. acs.org The resulting bipyridine N-oxides can be readily deoxygenated to afford the desired 2,2'-bipyridine derivatives. acs.org This strategy has also been successfully employed with potassium aryl- and heteroaryltrifluoroborates as coupling partners. rsc.orgnih.gov

Homocoupling Reactions

Homocoupling reactions provide a direct route to symmetrical 2,2'-bipyridines from a single halopyridine precursor. The Ullmann reaction, traditionally using copper, is a classic example. mdpi.com More contemporary methods often employ palladium or nickel catalysts. For instance, the nickel-catalyzed reductive coupling of 2-halopyridines using reagents like NiCl₂·6H₂O in the absence of external ligands can produce 2,2'-bipyridines in high yields. mdpi.com Similarly, palladium-catalyzed homocoupling of bromopyridines can be facilitated by various reagents, including indium or piperazine (B1678402), often under thermal or microwave conditions. mdpi.com The Wurtz reaction, using sodium dispersion, also offers a transition-metal-free approach to the dehydrogenative dimerization of pyridines. mdpi.comthieme-connect.com

Research Findings on Synthetic Methodologies for 2-Pyridin-2-ylpyridine

| Method | Catalyst/Reagent | Starting Materials | Key Features |

| Classical Dehydrogenation | Ferric chloride, Nickel-alumina | Pyridine | High temperatures, often harsh conditions. orgsyn.orgnih.gov |

| Ullmann Reaction | Copper | 2-Halopyridines | High temperatures, variable yields. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst | Pyridylboronic esters and Halopyridines | Milder conditions, good functional group tolerance, overcomes instability of 2-pyridylboronic acids. mdpi.comresearchgate.net |

| Negishi Coupling | Palladium catalyst, Organozinc reagents | 2-Pyridylzinc halides and 2-Halopyridines | Mild conditions, high yield, excellent functional group tolerance. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org |

| Stille Coupling | Palladium catalyst, Organotin reagents | Stannylated pyridines and Bromopyridines | High reactivity, but uses toxic organotin reagents. mdpi.comorgsyn.org |

| Direct C-H Arylation | Palladium catalyst | Pyridine N-oxides and Halopyridines/Aryltrifluoroborates | Atom-economical, high regioselectivity, avoids pre-functionalization. acs.orgrsc.orgnih.gov |

| Homocoupling Reactions | Nickel or Palladium catalysts, Sodium dispersion | 2-Halopyridines, Pyridines | Direct route to symmetrical bipyridines, can be transition-metal-free. mdpi.comthieme-connect.comtandfonline.comnova.edu |

Ullmann-Type Homocoupling

The Ullmann-type homocoupling of 2-halopyridines is a traditional and valuable method for producing symmetrical 2,2'-bipyridines. mdpi.comnih.gov This reaction typically involves the use of a copper reagent, often at high temperatures (>200 °C), to mediate the coupling of aryl halides. mdpi.com However, the harsh conditions and the need for stoichiometric amounts of copper have limited its utility. mdpi.com

Modern advancements have introduced palladium and nickel catalysts to facilitate this transformation under milder conditions. For instance, Pd(OAc)₂ combined with piperazine in DMF at 140 °C can effectively couple bromopyridines. mdpi.com Bimetallic systems, such as Pd(OAc)₂ with indium and LiCl, or a combination of copper powder and a catalytic amount of Pd(OAc)₂, have also proven effective for the homocoupling of bromopyridines. mdpi.com

A notable development involves the use of Ni(0) catalysts for the dimerization of 2-halopyridines and their analogs. lboro.ac.uk An electrochemical approach using a NiBr₂-bipyridine complex as a catalyst precursor in an electrochemical cell has demonstrated high efficiency, yielding 2,2'-biquinoline (B90511) from 2-chloroquinoline (B121035) in 91% yield. lboro.ac.uk Another green approach utilizes a glycerol-based deep eutectic solvent with Pd/C as a heterogeneous catalyst and Ca(OH)₂ as a base, enabling the homocoupling of (hetero)aryl chlorides at a relatively low temperature of 80 °C. researchgate.net

Table 1: Selected Ullmann-Type Homocoupling Reactions for 2,2'-Bipyridine Synthesis

| Catalyst/Reagent | Substrate | Conditions | Yield |

| Pd(OAc)₂ / Piperazine | Bromopyridines | DMF, 140 °C | Good |

| Pd(OAc)₂ / Indium / LiCl | Bromopyridines | - | Good to Excellent |

| Cu powder / Pd(OAc)₂ | Bromopyridines | - | Good |

| NiBr₂-bipyridine complex | 2-Chloroquinoline | Electrochemical cell, DMF, LiCl | 91% |

| Pd/C / Ca(OH)₂ | (Hetero)aryl chlorides | Glycerol-based DES, 80 °C | - |

Wurtz Coupling

The Wurtz coupling reaction offers another pathway to symmetrical bipyridines. mdpi.com The traditional method involves the reaction of organic halides with a sodium dispersion. mdpi.compreprints.org An improved and more efficient variation is the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.compreprints.org However, this often requires a two-step process involving the initial preparation and isolation of the organometallic compound. mdpi.compreprints.org

Recent research has focused on streamlining this process. For example, nickel(II) catalysts combined with silver oxide as an oxidant have been shown to effectively dimerize 2-pyridylmagnesium bromide at ambient temperatures to produce 2,2'-bipyridine. lboro.ac.uk

Transition-Metal-Free Approaches

The development of transition-metal-free synthetic routes for 2,2'-bipyridine is an area of growing interest, aiming to avoid the potential for metal contamination in the final products. mdpi.comthieme-connect.com One such method involves the use of a stable electride reagent, K⁺(LiHMDS)e⁻, which can mediate pyridine C-H activation and subsequent C-C coupling. mdpi.compreprints.org

Another innovative approach utilizes a bis-phenalenyl compound in conjunction with K(Ot-Bu). mdpi.compreprints.org The reaction proceeds through a single electron transfer (SET) mechanism, where a phenalenyl-based radical generates a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org A novel system using LiOtBu and 2,2'-bipyridine has also been described for the synthesis of related heterocyclic structures. nih.gov

Derivatization Strategies for Functionalized 2,2'-Bipyridines

The functionalization of the 2,2'-bipyridine scaffold is crucial for tuning its electronic and steric properties for various applications.

Carboxylic acid groups can be introduced into the 2,2'-bipyridine framework through several methods. One common strategy is the hydrolysis of corresponding nitrile derivatives using concentrated HCl. mdpi.com For instance, 2,2'-bipyridine-6,6'-dicarboxylic acid can be synthesized by this method. mdpi.com An alternative route is the oxidation of methyl-substituted bipyridines. The oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) with selenium dioxide also yields 2,2'-bipyridine-6,6'-dicarboxylic acid. mdpi.com The synthesis of copper(II) carboxylate complexes with 2,2'-bipyridine has also been reported, indicating the formation of bipyridine-carboxylate structures. nih.goveurjchem.com

Halogenation of the 2,2'-bipyridine core provides a versatile handle for further functionalization through cross-coupling reactions. Halogenation of dimethyl-2,2'-bipyridines can be efficiently achieved via trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org This method involves the generation of carbanions using a strong base like lithium diisopropylamide (LDA), quenching with a TMS source, followed by reaction with an electrophilic halide reagent. orgsyn.orgorgsyn.org This approach offers high yields and good selectivity. orgsyn.org The resulting halomethyl-bipyridines are precursors for a wide range of derivatives. orgsyn.org For example, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) can be used to prepare 4,4'-bis(phosphonate)-2,2'-bipyridine, which can then undergo Wadsworth-Emmons reactions. orgsyn.org

The resulting halo-bipyridines are excellent substrates for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the introduction of aryl and alkynyl groups. beilstein-journals.orgnih.gov

The synthesis of 2,2'-bipyridines bearing other heterocyclic units creates ligands with diverse coordination properties and potential applications.

Imidazole (B134444): Imidazole derivatives can be incorporated by reacting chloro-functionalized bipyridine complexes with imidazole-containing compounds. For example, cis-[Ru(bipy)(bquin)Cl₂] reacts with imidazole, 1-methylimidazole, or 5-methylimidazole to substitute one or both chloride ligands. rsc.orgrsc.org Ligands featuring a bipyridine backbone flanked by one or two N-methylimidazole donors have also been synthesized and complexed with Mn²⁺. mdpi.com

Thiazole (B1198619): Analogues of 2,2'-bipyridyl incorporating thiazole rings have been synthesized to study their coordination chemistry. cdnsciencepub.com

Oxazoline: Bulky and enantioenriched pyridine-oxazoline ligands can be synthesized efficiently using a Pd/NIXANTPHOS catalyst system. researchgate.net

Pyrimidine: 2,2'-bipyridine derivatives can serve as precursors for pyrimidine-containing structures. For example, a β-ketoenamide intermediate used for bipyridine synthesis can be treated with ammonium (B1175870) acetate (B1210297) to form a 2-(2-pyridyl)pyrimidine derivative. beilstein-journals.orgnih.gov Additionally, 2,2'-bipyridine itself can act as an organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. oiccpress.com

Pyrazine: The reaction of pyrazines with 2,5-norbornadiene (B92763) through a cascade of Diels-Alder reactions can yield substituted pyridines, which can be further elaborated into bipyridine structures. researchgate.net Bimetallic complexes using 2,3,5,6-tetra(pyridine-2-yl)pyrazine as a bridging ligand have also been synthesized. scielo.bracs.org

Chiral Derivatives for Asymmetric Catalysis

The development of chiral 2,2'-bipyridine (a derivative of this compound) ligands has become a significant area of focus in asymmetric catalysis. These C2-symmetric ligands are prized for their ability to form stable chelate complexes with a wide range of transition metals, creating a well-defined chiral environment around the metal center. This proximity of the chiral element to the reactive site allows for effective stereochemical control in a variety of catalytic transformations. chemrxiv.orgmdpi.com Unlike their phosphine-based counterparts, chiral bipyridine ligands are generally stable towards oxygen and moisture, making them more practical for a broader range of applications. chemrxiv.orgdiva-portal.org

The synthesis of these chiral ligands has evolved significantly, with various strategies emerging to introduce chirality into the bipyridine framework. These strategies can be broadly categorized into the introduction of chiral centers at the ortho positions of the pyridine rings, the creation of axial chirality within the bipyridine backbone, and the use of readily available substances from the chiral pool. chemrxiv.orgdiva-portal.org

A common and effective method for synthesizing C2-symmetric chiral 2,2'-bipyridines involves the nickel-mediated homocoupling of 2-halopyridines that already possess the desired chiral information. diva-portal.orgresearchgate.net This approach allows for the construction of the bipyridine scaffold in the final steps of the synthesis. For instance, chiral pyridyl alcohols, obtained through the asymmetric reduction of the corresponding ketones, can be converted to 2-bromopyridyl alcohols and subsequently coupled to form the C2-symmetric bipyridine ligand. diva-portal.org

Another powerful strategy involves the de novo construction of the pyridine nucleus, which allows for the incorporation of chirality from natural sources like terpenes. researchgate.netacs.org For example, chiral bipyridine-type ligands have been synthesized using precursors from the isoprenoid chiral pool, such as β-pinene, 3-carene, and α-pinene. researchgate.net This modular approach provides access to a diverse range of ligands with varied steric and electronic properties.

More recently, rationally designed ligands have been developed to overcome the paradox between reactivity and stereoselectivity, where increasing steric bulk near the metal center to enhance selectivity often diminishes catalytic activity. acs.org A notable example is the development of SBpy ligands, which feature minimized short-range steric hindrance and are highly tunable. nih.govresearchgate.net These ligands have proven effective in challenging reactions like the nickel-catalyzed enantioselective addition of aryl halides to aldehydes. nih.govresearchgate.net

Chiral 2,2'-bipyridine derivatives have been successfully employed as ligands in a multitude of metal-catalyzed asymmetric reactions. The choice of metal and the specific ligand architecture are crucial for achieving high efficiency and enantioselectivity.

Nickel-Catalyzed Reactions: A significant breakthrough was achieved with the development of a new class of chiral 2,2'-bipyridine ligands, known as SBpy. These ligands were applied in the first highly enantioselective nickel-catalyzed reductive addition of aryl halides to aldehydes, a process that is more step-economical and functional group tolerant than methods using preformed aryl metallic reagents. nih.govresearchgate.net The reaction demonstrated broad applicability, affording a range of chiral diaryl carbinols with high yields and excellent enantioselectivities.

Table 1: Nickel-Catalyzed Enantioselective Reductive Arylation of Aldehydes using SBpy Ligand Data derived from research findings on tunable chiral 2,2'-bipyridine ligands. nih.gov

| Aldehyde | Aryl Halide | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | 4-Iodotoluene | 95 | 96 |

| 1-Naphthaldehyde | 4-Iodotoluene | 98 | 96 |

| 2-Thiophenecarboxaldehyde | 4-Iodoanisole | 93 | 92 |

| Cyclohexanecarboxaldehyde | 4-Iodotoluene | 85 | 90 |

Copper-Catalyzed Reactions: Chiral bipyridine ligands have shown great promise in copper-catalyzed reactions. Axially chiral bipyridine ligands have been successfully used in the copper-catalyzed ring-opening of cyclic diaryliodoniums with secondary amines, achieving high efficiency and stereoselectivity. chemrxiv.org Furthermore, ligands derived from the chiral pool, such as those synthesized from nopinone (B1589484) (derived from β-pinene), have been effective in the copper(I)-catalyzed allylic oxidation of cyclic olefins and in cyclopropanation reactions. acs.org For example, the PINDY ligand, when complexed with copper(I) triflate, showed promising enantioselectivities (up to 75% ee) and fast reaction rates in the allylic oxidation of substrates like cyclohexene (B86901) and cyclopentene. acs.orgdurham.ac.uk

Table 2: Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation Data derived from studies on chiral 2,2'-bipyridyl-type ligands from the monoterpene realm. acs.org

| Reaction | Ligand | Substrate | Product Yield (%) | ee (%) |

|---|---|---|---|---|

| Allylic Oxidation | PINDY | Cyclohexene | 65 | 75 |

| Allylic Oxidation | PINDY | Cyclopentene | 70 | 61 |

| Cyclopropanation | MINDY | Styrene (B11656) + Ethyl diazoacetate | 80 | 72 (trans) |

Other Metal-Catalyzed Reactions: The versatility of chiral 2,2'-bipyridines extends to reactions catalyzed by other metals like palladium and zinc. diva-portal.orgrsc.org Axially chiral bridged 2,2'-bipyridines have been evaluated in copper(I)-catalyzed enantioselective cyclopropanation of styrene derivatives, affording cyclopropanes with up to 65% ee. rsc.org In another application, C2-symmetric bipyridines synthesized using a modular approach were used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating how the ligand's absolute configuration dictates the stereochemical outcome of the reaction. diva-portal.org

The continuous design and synthesis of new chiral 2,2'-bipyridine derivatives are pivotal for advancing the field of asymmetric catalysis. acs.org The development of tunable and modular ligand frameworks allows for the fine-tuning of catalyst performance for specific applications, paving the way for the efficient and selective synthesis of complex chiral molecules. chemrxiv.orgnih.gov

Coordination Chemistry of 2 Pyridin 2 Ylpyridine

Ligand Properties and Chelation Modes

Bidentate N,N'-Donor Character

2-Pyridin-2-ylpyridine, also known as 2,2'-bipyridine (B1663995) (bpy), is a classic bidentate chelating ligand in coordination chemistry. Its structure consists of two pyridine (B92270) rings linked by a C-C bond at the 2 and 2' positions. cymitquimica.com This arrangement allows the two nitrogen atoms to act as a pair of "teeth" and bind to a central metal ion, forming a stable five-membered chelate ring. libretexts.org The ability of both nitrogen atoms to coordinate to the same metal center is the most common coordination mode for this ligand. nih.gov

The lone pairs of electrons on the nitrogen atoms of the two pyridine rings are oriented in such a way that they can readily form coordinate bonds with a metal ion. libretexts.org This bidentate N,N'-donor character is fundamental to its extensive use in forming stable complexes with a wide range of metal ions. cymitquimica.com While less common, 2,2'-bipyridine can also act as a monodentate ligand, where only one nitrogen atom is bonded to a metal center, or as a bridging ligand, connecting multiple metal centers. nih.gov

Electronic and Steric Tuning through Ligand Substitution

The electronic and steric properties of 2,2'-bipyridine can be systematically modified by introducing various substituent groups onto the pyridine rings. This "tuning" allows for the fine-control of the properties of the resulting metal complexes.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. For instance, electron-releasing groups can increase the basicity of the ligand, leading to stronger coordination to the metal center. acs.org Conversely, electron-withdrawing groups, such as a benzylsulfonyl group, can decrease the electron density and affect the photophysical properties of the complex. researchgate.net The position of the substituent also plays a crucial role; for example, substitution at the 4-position of the pyridine ring has been shown to modulate the ligand field strength in iron(II) complexes. acs.org

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal center. This can influence the coordination geometry, the number of ligands that can bind to the metal, and the stability of the resulting complex. For example, bulky substituents can prevent the close approach of other molecules, which can be advantageous in certain catalytic applications. The introduction of methyl groups at the 6,6'-positions of a related dipicolylamine ligand framework leads to the formation of rare eight-membered chelate rings in platinum(II) complexes. nih.gov

This ability to tune the ligand's properties through substitution is a key reason for the widespread use of 2,2'-bipyridine and its derivatives in the design of functional coordination compounds. whiterose.ac.ukmdpi.com

Chelating Ability and Complex Stability

The formation of a five-membered chelate ring upon coordination of 2,2'-bipyridine to a metal ion results in a significant increase in the stability of the complex compared to analogous complexes with monodentate pyridine ligands. This phenomenon is known as the chelate effect. The stability of these complexes is generally high, which is a driving force for their formation. nih.gov

The stability of metal complexes with 2,2'-bipyridine can be influenced by several factors:

The nature of the metal ion: The stability of the complex depends on the identity of the metal ion, including its size, charge, and electronic configuration.

Ligand substitution: As discussed previously, substituents on the pyridine rings can affect the stability of the complex. For example, studies have shown that metal complexes of regular 2-pyridyl-1,2,3-triazole ligands are more stable than those formed with their inverse "click" chelator counterparts. acs.orgotago.ac.nz

The general trend for the stepwise formation constants (K) of tris-bipyridine complexes is K₁ > K₂ > K₃. nih.gov The high stability of these complexes makes them suitable for a wide range of applications, including catalysis and materials science. cymitquimica.com

Metal Complex Formation and Stoichiometries

Transition Metal Complexes (e.g., Ru, Ir, Pt, Fe, Cu, Ni, Co, Ag)

This compound and its derivatives form a vast array of complexes with transition metals, exhibiting diverse stoichiometries and geometries.

Ruthenium (Ru): Ruthenium complexes of 2,2'-bipyridine are well-studied, often featuring an octahedral geometry with one, two, or three bipyridine ligands. evitachem.comsunatech.comiucr.org For example, [Ru(bpy)₃]²⁺ is a classic example of a tris-chelate complex. researchgate.net Ruthenium(II) complexes with substituted bipyridine ligands have been synthesized and investigated for their catalytic activity in reactions like transfer hydrogenation. acs.org

Iridium (Ir): Iridium(III) complexes containing substituted phenylpyridine and β-diketonate ligands have been developed for applications in organic light-emitting diodes (OLEDs). researchgate.net The electronic and steric effects of the substituents on the pyridine rings are crucial for tuning the photophysical properties of these complexes. researchgate.net

Platinum (Pt): Platinum(II) forms square planar complexes with 2,2'-bipyridine and its derivatives. nih.govbohrium.comresearchgate.net These complexes have been investigated for various applications, and their properties can be tuned by altering the ancillary ligands. nih.govbohrium.comresearchgate.net Luminescent alkynylplatinum(II) complexes with tridentate bis(benzimidazol-2'-yl)pyridine ligands have also been synthesized. nih.gov

Iron (Fe): Iron(II) readily forms the intensely colored tris-chelate complex [Fe(bpy)₃]²⁺. nih.gov Iron complexes with related pyridylpyrrolide ligands have been shown to exhibit unusual coordination geometries. chemrxiv.org The spin state of iron(II) complexes can be influenced by the electronic properties of substituents on the pyridine ring. acs.org Homoleptic iron(II) complexes with tris-azinyl analogues of terpyridine are typically low-spin. rsc.org

Copper (Cu): Copper(II) forms complexes with 2,2'-bipyridine and related ligands. For instance, a complex with di-2-pyridyl ketone-4-methoxybenzhydrazone has been prepared and characterized.

Nickel (Ni): Nickel(II) forms a variety of complexes with 2,2'-bipyridine, with stoichiometries such as [Ni(bpy)Cl₂] and geometries that can be distorted octahedral, square pyramidal, or tetrahedral depending on the specific ligands. researchgate.netsmolecule.com Pincer-type nickel(II) complexes with 2,6-bis(oxazolin-2-yl)pyridine ligands have also been synthesized. tandfonline.com

Cobalt (Co): Cobalt(II) forms the tris-chelate complex [Co(bpy)₃]²⁺. smolecule.comalfa-chemistry.com Cobalt(II) complexes with a pyridine-based macrocyclic ligand containing two pyridine pendant arms have also been prepared and studied. rsc.org The spin state of cobalt(II) complexes with tris-azinyl analogues of terpyridine is sensitive to the nitrogen content of the ligands. rsc.org

Silver (Ag): Silver(I) forms complexes with 2,2'-bipyridine and its derivatives, often exhibiting linear or distorted trigonal-planar geometries. rsc.orgnih.goviucr.orgresearchgate.net The stoichiometry and structure can be influenced by the counter-anion and the specific substituted bipyridine ligand used. mdpi.com

Table 1: Examples of Transition Metal Complexes with this compound and its Derivatives

| Metal | Complex Formula | Geometry | Reference(s) |

|---|---|---|---|

| Ru | [Ru(bpy)₃]²⁺ | Octahedral | researchgate.net |

| Ir | [Ir(ppy)₂(acac)] | Octahedral | researchgate.net |

| Pt | [Pt(PL)(AL)]²⁺ | Square Planar | nih.govbohrium.comresearchgate.net |

| Fe | [Fe(bpy)₃]²⁺ | Octahedral | nih.gov |

| Cu | [Cu(DKMB)Cl] | --- | |

| Ni | [Ni(bpy)Cl₂] | Distorted Octahedral | researchgate.net |

| Co | [Co(bpy)₃]²⁺ | Octahedral | smolecule.com |

| Ag | [Ag(py-2py)(CH₃CN)]BF₄ | Distorted Trigonal-Planar | nih.gov |

bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine (B120327); acac = acetylacetonate; PL = ancillary ligand; AL = ancillary ligand; DKMB = di-2-pyridyl ketone-4-methoxybenzhydrazone; py-2py = dimethyl 2,2'-bipyridine-4,5-dicarboxylate

Group 13 Metal Coordination Chemistry (e.g., Ga, Al)

While the coordination chemistry of this compound with transition metals is extensive, its interaction with Group 13 metals is less explored. However, related nitrogen-containing ligands have been shown to form complexes with these elements. For example, 2,6-bis(benzimidazol-2-yl)pyridine has been used to synthesize complexes with germanium and tin, which are in Group 14. rsc.org The search results did not yield specific examples of this compound complexes with gallium (Ga) or aluminum (Al).

Coordination with Rare Earths and Actinides

The coordination chemistry of this compound and its derivatives with rare earth and actinide elements is of significant interest, particularly in the context of nuclear waste reprocessing and the separation of actinides (An) from lanthanides (Ln). mdpi.com Ligands with soft N-donor atoms, such as those in the 2,2'-bipyridine framework, tend to exhibit greater affinity for the softer actinide ions over the harder lanthanides. mdpi.com

Derivatives of 2,2'-bipyridine, such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), have been shown to be highly effective in separating actinides from lanthanides. mdpi.com Computational studies using Density Functional Theory (DFT) on complexes of BTP with group III metals, including rare earths and actinides, have revealed that the metal-ligand distances correlate with the ionic radii of the metals. mdpi.comresearchgate.net These studies, supported by experimental X-ray diffraction data, show that trivalent metal ions form 1:3 complexes with BTP-type ligands, where the ligand acts as a tridentate donor. mdpi.comresearchgate.net The bonding in these complexes is predominantly ionic, but with a notable covalent contribution, especially in the actinide complexes, arising from charge transfer from the ligand to the metal's empty 6d orbitals. mdpi.com For uranium complexes, metal-to-ligand back-donation has also been identified. mdpi.comresearchgate.net

Another derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy), has been investigated for its extraction performance. acs.org Unlike the 1:3 complexes formed with BTP, dmpbipy forms 1:1 complexes with trivalent actinides and lanthanides. acs.org While it shows limited selectivity for Am(III) over Eu(III) in certain conditions, it highlights the tunability of these ligands for specific separation applications. acs.org Similarly, hydrophilic 2,6-bis-triazolyl-pyridines have demonstrated the ability to strip actinides from solutions containing lanthanides. polimi.it

Time-resolved laser fluorescence spectroscopy (TRLFS) studies on the coordination of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) with Cm(III) and Eu(III) have shown the formation of [Cm(C4-BPP)n]3+ (n = 1-3) and [Eu(C4-BPP)m]3+ (m = 1-2) complexes. nih.gov The absence of a 1:3 complex for europium indicates a preferential binding for curium. nih.gov Further insights from NMR spectroscopy on Am(III) and Ln(III) complexes with C4-BPP revealed a significantly larger upfield shift of the coordinating nitrogen signals for the Am(III) complex, suggesting a greater degree of covalency in the Am-N bond compared to the Ln-N bond. nih.govkit.edu Uranyl complexes with pyridine dipyrrolide ligands have also been synthesized and characterized, revealing distorted octahedral geometries. nih.govacs.org

Structural Characterization of Metal Complexes

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes of this compound and its derivatives. researchgate.netmdpi.comworktribe.com This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Numerous crystal structures of this compound-based complexes have been reported, revealing a wide range of coordination modes and geometries. For instance, the crystal structure of bis-(2,2'-bipyridylamine)copper(II) perchlorate (B79767) shows a pseudotetrahedral coordination of the copper ion. researchgate.net In other cases, such as with Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, a hexacoordinated, octahedral geometry is observed. mdpi.com The specific geometry adopted is influenced by the metal ion, the substituents on the ligand, and the counter-anions present in the crystal lattice. mdpi.com

SCXRD has been instrumental in understanding the structural changes associated with spin-crossover (SCO) phenomena. worktribe.comrsc.org For example, in the complex Fe(bppCONH2)22 (where bppCONH2 is a derivative of 2,6-bis(pyrazol-1-yl)pyridine), diffraction data collected at different temperatures revealed the structural changes accompanying the transition between the low-spin (LS) and high-spin (HS) states. worktribe.comrsc.org These studies show a significant elongation of the Fe-N bonds in the HS state compared to the LS state. sci-hub.se

Furthermore, SCXRD studies have elucidated the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures like 1D chains or 3D networks. mdpi.comresearchgate.net For example, in Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and counter-anions direct the assembly of the mononuclear complexes into different supramolecular structures. mdpi.com

Solution-Phase Structural Elucidation (e.g., Advanced NMR Spectroscopy)

While single crystal X-ray diffraction provides detailed structural information in the solid state, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are crucial for elucidating the structure and dynamics of this compound complexes in solution.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation of complexes and to probe their symmetry in solution. For instance, the NMR spectra of uranyl complexes with pyridine dipyrrolide ligands are consistent with C2v symmetric structures in solution. nih.govacs.org Temperature-dependent NMR studies are particularly valuable for investigating dynamic processes, such as ligand exchange and conformational changes. researchgate.net

For paramagnetic complexes, such as many Fe(II) and Co(II) species, the analysis of temperature-dependent chemical shifts can provide insights into the magnetic properties and spin state in solution. researchgate.net The Evans method, an NMR-based technique, is commonly used to determine the magnetic susceptibility of complexes in solution, which is essential for studying spin-crossover behavior. researchgate.netnih.gov

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), are used to assign proton resonances, while ¹H,¹⁵N-HMQC (Heteronuclear Multiple Quantum Coherence) experiments can directly probe the coordination of nitrogen atoms to the metal center. kit.eduresearchgate.net These techniques have been applied to study the coordination of actinide and lanthanide complexes, revealing differences in the electronic structure and bonding of these f-block elements. nih.govkit.edu For example, a significant upfield shift in the ¹⁵N NMR signals of coordinating nitrogen atoms in Am(III) complexes compared to Ln(III) complexes suggests a greater covalent character in the Am-N bond. kit.edu

Analysis of Coordination Geometries and Bond Lengths

The coordination geometry and metal-ligand bond lengths in complexes of this compound are influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

A variety of coordination geometries have been observed for these complexes. Four-coordinate complexes can adopt tetrahedral or square planar geometries, or distorted versions thereof. nih.gov Six-coordinate complexes typically exhibit an octahedral geometry, which can be distorted. mdpi.com For example, high-spin Fe(II) complexes with derivatives of 2,6-bis(pyrazol-1-yl)pyridine often show a significant distortion from ideal D2d symmetry. rsc.org The τ4 parameter is often used to quantify the degree of distortion in four-coordinate complexes, while parameters like the ligand bite angle and the trans-N-M-N angle are used to describe the geometry of six-coordinate complexes. rsc.orgnih.gov

Metal-nitrogen bond lengths are a key indicator of the strength of the metal-ligand interaction. In general, M-N(pyridine) bond lengths are shorter than M-N(other heterocycle) bonds in related complexes. rsc.org For spin-crossover complexes, a significant change in the Fe-N bond length is observed upon transition from the low-spin to the high-spin state. sci-hub.se In the LS state, the Fe-N distances are shorter due to the empty eg* orbitals, while in the HS state, with occupancy of the eg* orbitals, the Fe-N bonds are elongated by about 0.2 Å. sci-hub.se

The table below provides a summary of typical coordination geometries and bond lengths for selected metal complexes of this compound and its derivatives.

| Metal Ion | Ligand | Coordination Geometry | Avg. M-N Bond Length (Å) | Reference(s) |

| Cu(II) | 2,2'-bipyridylamine | Pseudotetrahedral | - | researchgate.net |

| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Octahedral | 2.062 - 2.103 | mdpi.com |

| Fe(II) (HS) | Amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine | Distorted Octahedral | 2.085 | rsc.org |

| Fe(II) (LS) | Amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine | Octahedral | ~1.93 | rsc.org |

| Cu(II) | Functionalized 2,2':6',2''-terpyridines | Square Pyramidal | 1.939 - 2.051 | rsc.org |

| Nd(III) | Trensal-based ligand | Antiprismatic | 2.583 - 2.820 | nih.gov |

| Dy(III) | Trensal-based ligand | Heptacoordinate | 2.460 - 2.766 | nih.gov |

Metallophilic Interactions within Metal Complexes

Metallophilic interactions are weak, attractive interactions between closed-shell metal ions, such as d⁸ and d¹⁰ metals, in coordination complexes. unibo.it These interactions, which include argentophilic (Ag-Ag), aurophilic (Au-Au), and cuprophilic (Cu-Cu) interactions, can influence the solid-state structure, photophysical properties, and self-assembly of metal complexes. unibo.itacs.org

In the context of this compound complexes, metallophilic interactions have been observed in several systems. For example, single-crystal X-ray diffraction studies of group 11 m-terphenyl (B1677559) complexes have revealed dimeric structures in the solid state with short metal-metal distances that are indicative of metallophilic interactions. acs.org These interactions can lead to the formation of one-dimensional chains or other supramolecular assemblies. researchgate.net

The presence of metallophilic interactions can be probed by various techniques, including X-ray crystallography and computational methods. acs.org NMR spectroscopy can also provide evidence for the persistence of these dimeric structures in solution. acs.org The strength of metallophilic interactions is influenced by factors such as the nature of the metal, the ligands, and the counter-ions. rsc.org

The interplay between metallophilic interactions and other non-covalent interactions, such as π-π stacking, can lead to complex supramolecular architectures and unique photophysical properties, such as aggregation-induced emission (AIE) or aggregation-induced phosphorescence (AIP). unibo.it In some cases, the formation of metallophilic interactions can be controlled by external stimuli, such as the addition of other metal ions, allowing for the reversible control of supramolecular polymerization. rsc.org

Spin-Crossover Phenomena in Metal Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. sci-hub.seacs.org Iron(II) complexes with a d⁶ electron configuration are the most widely studied class of SCO compounds. sci-hub.se

Complexes of this compound and its derivatives, particularly those with a [FeN₆]²⁺ coordination sphere, are well-known to exhibit SCO behavior. sci-hub.sed-nb.info The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Ligands that create a ligand field energy close to the mean spin-pairing energy can lead to a thermal equilibrium between the LS and HS states. sci-hub.se

The SCO transition is accompanied by significant changes in the physical properties of the complex, including its color, magnetic moment, and structure. sci-hub.se As mentioned previously, the Fe-N bond lengths increase by approximately 0.2 Å upon transitioning from the LS to the HS state. sci-hub.se This change in molecular dimensions can have a profound effect on the crystal lattice, leading to cooperative effects and hysteresis in the spin transition. sci-hub.se

The SCO properties of these complexes can be finely tuned by modifying the ligand structure. For example, the introduction of substituents on the pyridine or other heterocyclic rings can alter the ligand field strength and steric interactions, thereby influencing the transition temperature (T₁/₂) and the completeness of the spin transition. sci-hub.seresearchgate.net The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can also have a significant impact on the SCO behavior. sci-hub.sewhiterose.ac.uk

Recent research has focused on incorporating SCO complexes into supramolecular assemblies and single-molecule junctions to develop molecular switches and memory devices. acs.org

The table below summarizes the spin-crossover properties of selected iron(II) complexes with this compound derivatives.

| Complex | T₁/₂ (K) | Hysteresis (K) | Reference(s) |

| Fe(bppCONH₂)₂₂ | T↑ = 481, T↓ = 461 | 20 | worktribe.comrsc.org |

| Fe(bppCONH₂)₂₂ | T↑ = 459, T↓ = 445 | 14 | worktribe.comrsc.org |

| Fe(L)₂₂ (L = a di(pyrazolyl)pyridine derivative) | - | - | whiterose.ac.uk |

| Fe(L)₂₂ (L = a di(pyrazolyl)pyridine derivative) | - | - | whiterose.ac.uk |

| Fe(L)₂₂ (L = a 2,6-bis(pyrazol-1-yl)pyridine derivative) | 254 | - | acs.org |

Catalytic Applications of 2 Pyridin 2 Ylpyridine Metal Complexes

Catalysis in Organic Transformations

The utility of 2-pyridin-2-ylpyridine metal complexes is prominently featured in the catalysis of fundamental organic reactions, including oxidations, reductions, and the formation of carbon-carbon bonds through cross-coupling reactions.

Oxidation Reactions (e.g., Aerobic Oxidation of Alcohols)

The aerobic oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Metal complexes of this compound, particularly with copper, have been demonstrated to be highly effective catalysts for this process, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).

Copper(I) complexes with 2,2'-bipyridine (B1663995) ligands, such as a system comprising ((MeO)bpy)Cu(I)(OTf) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown remarkable efficiency in the aerobic oxidation of a wide range of alcohols. nih.gov This includes primary and secondary allylic, benzylic, and aliphatic alcohols, with many reactions reaching completion within an hour at room temperature using ambient air as the oxidant. nih.gov The combination of a copper salt, a 2,2'-bipyridine ligand, and TEMPO has been recognized as one of the most practical and efficient systems for the aerobic oxidation of alcohols. researchgate.net These catalyst systems are notable for their high selectivity for primary alcohols. nih.gov For instance, a (bpy)Cu(I)/TEMPO system can selectively oxidize primary alcohols to aldehydes with high efficiency, even in the presence of unprotected secondary alcohols. nih.gov

Palladium complexes with bidentate ligands like 2,2'-bipyridine have also been employed in aerobic oxidation reactions, though they often require polar solvents or high temperatures to facilitate the reaction. chemrxiv.org Additionally, oxidovanadium(IV) complexes of the type [VO(bpy)X₂]n have shown catalytic activity in the oxidation of alkanes and alcohols using peroxides as the oxidant under mild conditions. acs.org Manganese complexes with nitrogen donor ligands, including those derived from bipyridine, have also been investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes. mdpi.com

Table 1: Selected this compound Metal Complexes in Catalytic Oxidation of Alcohols

| Catalyst System | Substrate Scope | Oxidant | Key Features |

|---|---|---|---|

| ((MeO)bpy)Cu(I)(OTf)/ABNO | Primary & secondary allylic, benzylic, aliphatic alcohols | Aerobic (air) | High efficiency at room temperature. nih.gov |

| (bpy)Cu(I)/TEMPO | Primary alcohols | Aerobic (air) | High selectivity for primary alcohols. nih.gov |

| [VO(bpy)Cl₂]n | Alkanes, Alcohols | H₂O₂ | Catalytic activity under mild conditions. acs.org |

| Pd(bpy)(OAc)₂ | Terminal olefins (allylic acetoxylation) | O₂ | Often requires polar solvents and high temperatures. chemrxiv.org |

Reduction Reactions

Complexes of this compound are also adept at catalyzing a variety of reduction reactions. These transformations are crucial for the synthesis of fine chemicals and pharmaceuticals.

An iron(III) chloride hexahydrate (FeCl₃∙6H₂O) system, when combined with a cationic 2,2'-bipyridyl ligand in water, serves as a reusable and highly selective catalyst for the reduction of nitroarenes to their corresponding anilines. researchgate.net This process utilizes hydrazine (B178648) monohydrate as the hydrogen source and proceeds in high yields under air. researchgate.net

Ruthenium(II) complexes bearing NNN-tridentate ligands derived from 2,2'-bipyridine have demonstrated significant activity in the transfer hydrogenation of ketones. nih.gov For example, a ruthenium complex with a 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol ligand is an effective catalyst for the transfer hydrogenation of acetophenone. nih.gov Furthermore, iridium complexes with 2-(4,5-dihydroimidazol-2-yl)pyridine ligands have been developed for the chemoselective reduction of nitroalkenes to nitroalkanes in water. capes.gov.br

The hydrogenation of carbon dioxide to formic acid, a key reaction for hydrogen storage, is efficiently catalyzed by iridium(III) and ruthenium(II) aqua complexes containing 2,2'-bipyridine and its derivatives. osti.gov For instance, the complex [Cp*Ir(bpy)(OH₂)]SO₄ is a known catalyst for CO₂ hydrogenation. acs.org The catalytic activity can be significantly enhanced by introducing hydroxyl groups onto the bipyridine ligand, which is attributed to the electronic effects of the resulting oxyanions and a pendent-base effect. acs.org

Table 2: Examples of this compound Metal Complexes in Catalytic Reduction

| Catalyst System | Substrate | Reductant | Product |

|---|---|---|---|

| FeCl₃∙6H₂O / Cationic 2,2'-bipyridyl | Nitroarenes | Hydrazine monohydrate | Anilines researchgate.net |

| Ruthenium(II)-pyridyl-bipyridine complex | Ketones | Isopropyl alcohol | Alcohols nih.gov |

| Iridium-dihydroimidazolyl-pyridine complex | Nitroalkenes | Formic acid | Nitroalkanes capes.gov.br |

| [Cp*Ir(bpy)(OH₂)]SO₄ | Carbon Dioxide | H₂ | Formic Acid osti.govacs.org |

Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in organic synthesis. Palladium(II) complexes featuring the 2,2'-bipyridine ligand are widely employed as pre-catalysts in these transformations.

(2,2'-Bipyridine)dichloropalladium(II) is a common catalyst precursor for several key cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. osti.gov These reactions facilitate the formation of C-C bonds between various organic substrates, such as aryl halides and organoboron compounds (Suzuki), aryl halides and alkenes (Heck), and aryl halides and terminal alkynes (Sonogashira). osti.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. osti.gov

Nickel complexes with polypyridine ligands, including 2,2'-bipyridine and terpyridine, have also gained prominence as catalysts for C-C cross-coupling reactions, sometimes offering advantages over their palladium counterparts. nih.gov For instance, a nickel-terpyridine system has been shown to be superior to catalysts with bidentate ligands like 2,2'-bipyridine for the reductive cross-coupling of amides and aryl iodides. nih.gov The synthesis of bipyridine compounds themselves can be achieved via cross-coupling reactions, such as the Negishi coupling between a 2-pyridyl zinc bromide and a 2-bromopyridine (B144113) derivative, catalyzed by Pd/Al₂O₃. researchgate.net

Table 3: this compound Metal Complexes in Cross-Coupling Reactions

| Catalyst | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| (2,2'-Bipyridine)dichloropalladium(II) | Suzuki, Heck, Sonogashira | Aryl halides, organoborons, alkenes, alkynes | Versatile and widely used pre-catalyst. osti.gov |

| Pd(II) complexes with pyridine (B92270) ligands | Suzuki-Miyaura, Heck | Structurally distinct substrates | Efficient and versatile pre-catalysts. acs.orgnih.gov |

| Nickel-terpyridine complexes | Reductive cross-coupling | Amides, aryl iodides | Can be superior to bipyridine-based systems. nih.gov |

Electrocatalysis

The unique electronic properties of this compound metal complexes make them excellent candidates for electrocatalytic applications, particularly in the conversion of small molecules like carbon dioxide and protons into valuable chemical fuels.

Electrochemical CO₂ Reduction

The electrochemical reduction of carbon dioxide into fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine ligands, such as fac-[Re(bpy)(CO)₃Cl], are among the most studied and effective molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). acs.org The catalytic process involves the reduction of the complex, followed by its reaction with CO₂. The catalytic performance can be tuned by modifying the bipyridine ligand. researchgate.net For example, Re(pyridine-oxazoline)(CO)₃Cl complexes have shown higher turnover frequencies for CO₂ reduction compared to the parent Re(bpy)(CO)₃Cl. researchgate.net

Ruthenium complexes with polypyridyl ligands are also effective electrocatalysts for CO₂ reduction. tdx.cat The immobilization of these complexes, for instance, by bonding Re(bpy)(CO)₃Cl derivatives to polypyrrole films on an electrode surface, can lead to high current yields for the conversion of CO₂ to CO. Research into related ligand systems, such as 2-(2´-pyridyl)imidazole, aims to develop modular syntheses for catalysts that can be easily incorporated onto solid supports.

Table 4: Performance of Selected this compound Metal Complexes in Electrocatalytic CO₂ Reduction

| Catalyst | Product | Key Findings |

|---|---|---|

| fac-[Re(bpy)(CO)₃Cl] | CO | Well-studied, benchmark catalyst for selective CO₂ to CO reduction. acs.org |

| Re(pyridine-oxazoline)(CO)₃Cl | CO | Displays higher turnover frequencies than the parent bpy complex. researchgate.net |

| Re(bpy)(CO)₃Cl on polypyrrole film | CO | Immobilized catalyst shows high current yields. |

| Re-QuBIm complex | CO | Lower overpotential compared to related Re-bpy catalysts. |

Hydrogen Evolution Reactions

The production of hydrogen gas (H₂) from water through the hydrogen evolution reaction (HER) is a critical component of a future hydrogen-based economy. Metal complexes of this compound and its derivatives have been identified as promising, earth-abundant electrocatalysts for this process.

Cobalt(II) and Nickel(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid have been synthesized and evaluated as stable electrocatalysts for the HER. The cobalt complex, in particular, exhibited superior performance with a lower overpotential and a small Tafel slope, indicating favorable reaction kinetics. Similarly, a molecular nickel(II) complex based on a 2,2'-bipyridine framework has been shown to be an efficient electrocatalyst for the HER, achieving a high Faradaic efficiency for H₂ production.

Rhodium complexes, such as [CpRh(bpy)] (where Cp is pentamethylcyclopentadienyl), are also known pre-catalysts for the electrochemical reduction of protons to dihydrogen. Mechanistic studies have revealed the involvement of both metal hydride and ligand-protonated intermediates in the catalytic cycle.

Table 5: Electrocatalytic Performance of this compound Metal Complexes in the Hydrogen Evolution Reaction

| Catalyst | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Key Features |

|---|---|---|---|

| {[Co₂(bpda)₄(H₂O)₂]·4H₂O}n | 182 mV | 87.21 | Favorable reaction kinetics and long-term durability. |

| Ni(N₂O₂) complex based on 2,2'-bipyridine | Not specified | Not specified | Faradaic efficiency for H₂ of 94 ± 8%. |

| [Cp*Rh(bpy)] | Not specified | Not specified | Well-known pre-catalyst for H₂ evolution. |

Photocatalysis

Metal complexes incorporating the this compound ligand, more commonly known as 2,2'-bipyridine (bpy), are central to the field of photocatalysis. The unique photophysical and electrochemical properties of these complexes, particularly their ability to absorb visible light and participate in single-electron transfer processes, have established them as indispensable tools for a vast array of chemical transformations. nih.gov The quintessential example, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and its derivatives have been instrumental in developing strategies for converting solar energy and driving organic reactions. nih.govnih.gov

Upon absorption of visible light, these complexes are promoted to a metal-to-ligand charge transfer (MLCT) excited state. mdpi.comresearchgate.net This excited state is a more potent oxidizing and reducing agent than the ground state, enabling it to mediate electron transfer with a wide range of substrates. nih.gov The versatility of this compound arises from the ability to tune the photoredox properties of the resulting metal complex by modifying the ligand's substituents or changing the central metal ion. This has led to the development of a diverse family of photocatalysts based on metals such as iridium, copper, and iron, each with distinct advantages for specific applications. nih.govnih.govbeilstein-journals.org

Ruthenium-Bipyridine Complexes

Ruthenium-based photocatalysts with this compound ligands are the most extensively studied. nih.gov The complex [Ru(bpy)₃]²⁺ is a benchmark photocatalyst used in a multitude of transformations, including carbon dioxide (CO₂) reduction. researchgate.netacs.org In typical systems for CO₂ reduction, [Ru(bpy)₃]²⁺ acts as the photosensitizer, absorbing light and transferring an electron to a catalytic complex, such as [Ru(bpy)₂(CO)₂]²⁺, which then reduces CO₂ to carbon monoxide (CO) or formic acid (HCOOH). researchgate.netacs.org Researchers have developed supramolecular systems where the ruthenium photosensitizer is covalently linked to a rhenium-based catalytic unit, enhancing the efficiency of CO₂ reduction by removing the diffusion-controlled step. nih.govchemrxiv.org Modifications to the bipyridine ligand, such as adding electron-donating or -withdrawing groups, can fine-tune the complex's properties for specific reactions like water oxidation. researchgate.net

Table 1: Photocatalytic Performance of Selected Ruthenium this compound Complexes

| Photocatalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ / [Ru(bpy)₂(CO)₂]²⁺ | CO₂ Reduction | Visible light irradiation in the presence of an electron donor reduces CO₂ to HCOOH or CO. | researchgate.netacs.org |

| RuRe ([Ru(dceb)₂(bpt)Re(CO)₃Cl]⁺) | CO₂ Reduction | Supramolecular complex designed for CO₂ reduction; however, it was found to be inactive in solution for this purpose. | nih.gov |

| RuPt ([Ru(dceb)₂(bpt)PtI(H₂O)]²⁺) | H₂ Evolution | This supramolecular complex successfully generated hydrogen both in solution and when immobilized on a NiO semiconductor. | nih.gov |

| [Cr(tpe)₂]³⁺ vs. [Ru(bpz)₃]²⁺ | [4+2] Cycloaddition | The chromium complex, despite weak absorption, outperformed the ruthenium complex at low catalyst loadings due to high photostability and a long excited-state lifetime. | nih.gov |

Note: bpy = 2,2'-bipyridine; dceb = diethyl(2,2'-bipyridine)-4,4'-dicarboxylate; bpt = 3,5-di(pyridine-2-yl)-1,2,4-triazolate; bpz = 2,2'-bipyrazine; tpe = 1,1,1-tris(pyrid-2-yl)ethane; BCF = CNB(C₆F₅)₃.

Iridium-Bipyridine Complexes

Iridium(III) complexes containing this compound and cyclometalating ligands (like 2-phenylpyridine (B120327), ppy) are another major class of highly efficient photoredox catalysts. chemrxiv.org These complexes, such as [Ir(ppy)₂(bpy)]⁺, often exhibit long-lived excited states and high quantum yields. mdpi.com They are utilized in a wide range of organic syntheses, including the functionalization of C-H bonds and cycloadditions. nih.govcsic.es The photocatalytic cycle of these iridium complexes typically involves the excited state participating in either an oxidative or reductive quenching cycle, generating a potent oxidant (Ir⁴⁺) or reductant (Ir²⁺) that drives the desired chemical reaction. researchgate.netacs.org The versatility of these catalysts allows them to be used in dual catalytic systems, for instance, in combination with nickel catalysts for cross-coupling reactions. acs.org

Table 2: Applications of Iridium this compound Photocatalysts

| Photocatalyst System | Reaction Type | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(bpy)]⁺ / Fe(CO)₅ | H₂ Evolution | Water | Efficient hydrogen generation with high turnover numbers. | mdpi.com |

| Ir(III) complex (IEP-41) | Aza-Henry Reaction | Tetrahydroisoquinoline & Nitromethane | High conversion and selectivity for C-C bond formation under blue light. | csic.es |

| Ir(III) Phenylpyridyl Complexes | Trifluoromethylation | Alkynes | Visible-light induced stereoselective conversion to trifluoromethylated alkenes. |

Note: ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine; dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.

Copper and Iron-Bipyridine Complexes

Driven by the need for more sustainable and earth-abundant catalysts, significant research has focused on developing photocatalysts based on copper and iron complexes with this compound ligands. nih.govbeilstein-journals.orgrsc.org Copper photocatalysts are powerful tools for various cross-coupling reactions and functionalizations. beilstein-journals.orgbeilstein-journals.org Copper(I) complexes with substituted bipyridine ligands have been successfully applied to reactions like the chlorotrifluoromethylation of alkenes. acs.org

Iron complexes, while historically challenging due to very short-lived excited states compared to their ruthenium counterparts, are gaining traction. nih.gov Recent work has shown that iron(II) and iron(III) complexes with carefully designed bipyridine-based ligands can effectively catalyze reactions like CO₂ reduction and hydrogen evolution. nih.govnih.gov For example, an iron(II) framework with a bis(pyridyl)amine-bipyridine ligand was shown to photocatalytically convert CO₂ to CO with high selectivity. nih.gov Furthermore, incorporating iron-bipyridine moieties into robust structures like metal-organic frameworks (MOFs) has been shown to enhance photocatalytic activity by extending the excited-state lifetime. researchgate.net

Table 3: Photocatalytic Applications of Copper and Iron this compound Complexes

| Photocatalyst | Metal | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| [Cu(bpy)(Xantphos)]⁺ | Copper | Chlorotrifluoromethylation of Alkenes | Efficiently catalyzes the reaction with a broad substrate scope for a Cu-based system. | acs.org |

| Copper-bipyridine complex | C(sp²)-H Arylation | Azoles | A 2,2'-bipyridine copper coordination compound serves as the photoredox catalyst. | beilstein-journals.org |

| Fe(BPAbipy) framework | Iron | CO₂ Reduction to CO | Achieves selective CO₂-to-CO reduction even at low CO₂ concentrations. | nih.gov |

Note: bpy = 2,2'-bipyridine; Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene; BPAbipy = bis(pyridyl)amine-bipyridine.

Table 4: List of Compound Names

| Compound Name | Abbreviation/Systematic Name |

|---|---|

| This compound | 2,2'-Bipyridine (bpy) |

| Tris(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |

| Bis(2,2'-bipyridine)dicarbonylruthenium(II) | [Ru(bpy)₂(CO)₂]²⁺ |

| Formic Acid | HCOOH |

| Carbon Monoxide | CO |

| Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) | [Ir(ppy)₂(bpy)]⁺ |

| 2-Phenylpyridine | ppy |

| Iron pentacarbonyl | Fe(CO)₅ |

| Tetrahydroisoquinoline | - |

| Nitromethane | - |

| Copper(I) bis(2-(diphenylphosphanyl)phenyl) ether (4,6-disubstituted-2,2'-bipyridine) hexafluorophosphate | [Cu(bpy)(POP)][PF₆] |

| Copper(I) 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (4,6-disubstituted-2,2'-bipyridine) hexafluorophosphate | [Cu(bpy)(Xantphos)][PF₆] |

| Metal-Organic Framework | MOF |

| Rhenium | Re |

| Iridium | Ir |

| Platinum | Pt |

| Nickel | Ni |

| Chromium | Cr |

| Diethyl(2,2′-bipyridine)-4,4′-dicarboxylate | dceb |

| 3,5-di(pyridine-2-yl)-1,2,4-triazolate | bpt |

| 2,2'-Bipyrazine | bpz |

| 1,1,1-tris(pyrid-2-yl)ethane | tpe |

| 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | dF(CF₃)ppy |

Photophysical Properties and Optoelectronic Applications

Electronic Absorption Spectroscopy

The absorption of ultraviolet-visible light by 2,2'-bipyridine (B1663995) and its metal complexes results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. These electronic transitions are categorized based on the nature of the orbitals involved.

Ligand-Centered (LC) π-π* Transitions

In the free 2,2'-bipyridine ligand, the most prominent absorption bands in the ultraviolet region are attributed to π-π* transitions. These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital, both of which are primarily localized on the bipyridine ligand. nih.gov For instance, ruthenium(II) complexes with bipyridine ligands exhibit intense spin-allowed ligand-centered transitions with high absorbance around 288 nm. nih.gov The absorption spectra of 2,2'-bipyridine are largely independent of solvent polarity. aau.edu.et

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Upon coordination to a metal center, new absorption bands often appear in the visible region of the spectrum. These are typically assigned as metal-to-ligand charge transfer (MLCT) transitions. numberanalytics.comwikipedia.org In these transitions, an electron is promoted from a d-orbital of the metal to a π* orbital of the 2,2'-bipyridine ligand. numberanalytics.comcareerendeavour.com The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the solvent environment. numberanalytics.comdtu.dk

For example, the classic complex [Ru(bpy)3]2+ displays a strong MLCT absorption band in the visible region, which is responsible for its characteristic color. numberanalytics.comlasalle.edu The properties of this MLCT state, such as its lifetime and energy, are crucial for applications in solar energy conversion and photocatalysis. rsc.orgresearchgate.net The energy of the MLCT transition can be influenced by the solvent's Lewis acidity, which can destabilize the MLCT state relative to the ground state. dtu.dk In some iron(II) complexes, MLCT excited states can deactivate extremely rapidly, on the order of femtoseconds. acs.org

Table 1: Representative MLCT Absorption Data for 2,2'-Bipyridine Complexes

| Complex | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| [Ru(bpy)3]2+ | ~450 | Acetonitrile | lasalle.edu |

| [Fe(bpy)(CN)4]2- | ~450 and ~700 | Acetonitrile | dtu.dk |

| [Ru(bpy)2(mbpy-L)]2+ | Similar to [Ru(bpy)3]2+ | Methanol (B129727) | nih.gov |

| [Ru(L)Ru] | ~443 | Not Specified | researchgate.net |

| [Ru(L1)2(NCS)2] | 522 | Not Specified | researchgate.net |

Ligand-to-Metal Charge Transfer (LMCT) Transitions

Ligand-to-metal charge transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. These transitions are more common in complexes with metals in high oxidation states and ligands that are easily oxidized. numberanalytics.com While less common for 2,2'-bipyridine complexes compared to MLCT transitions, they can occur. For instance, Os(III) polypyridine complexes exhibit LMCT transitions in the visible region. Historically, LMCT excited states were often overlooked due to their perceived instability, but recent research has shown that some transition metal complexes with LMCT excited states can be photochemically stable and have nanosecond lifetimes. rsc.org

Emission Spectroscopy and Excited State Characterization

Following excitation, the molecule can relax to the ground state through various radiative and non-radiative pathways. The study of these emission processes provides valuable information about the nature of the excited states.

Fluorescence and Phosphorescence Pathways

2,2'-bipyridine itself can exhibit fluorescence, although the quantum yield is often low. aau.edu.et Upon complexation, the emission properties are significantly altered. Many metal complexes of 2,2'-bipyridine exhibit luminescence, which can be either fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). aau.edu.etrsc.org

The emission from ruthenium(II) bipyridine complexes is a well-studied example of phosphorescence from a triplet MLCT (3MLCT) excited state. researchgate.netnih.govnih.gov The lifetime of this emission can be on the order of microseconds. researchgate.net In some cases, both fluorescence from a singlet state and phosphorescence from a triplet state can be observed. For instance, in certain Rhenium(I) carbonyl-bipyridine complexes, fluorescence with a very short lifetime (femtoseconds to picoseconds) is followed by phosphorescence from triplet states. acs.org The presence of different deactivation channels, such as S1-S0 (fluorescence) and T1-S0 (phosphorescence), can be influenced by the interplay of ligand-centered and halide-to-ligand transitions in some zinc(II) and cadmium(II) complexes. nih.gov

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (ΦPL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of ΦPL is essential for evaluating the potential of a material for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comyoutube.com

The quantum yield can be measured relative to a standard with a known quantum yield. nih.gov For example, the quantum yield of a new platinum(II) bipyridine complex can be determined using [Ru(bpy)3]2+ as a reference. researchgate.net The ΦPL can vary significantly depending on the metal center, the other ligands in the coordination sphere, and the surrounding environment. For example, a heteroleptic Cu(I) complex with a furan-substituted bipyridine ligand was found to have a relatively low photoluminescence quantum yield of approximately 2.5% in the solid state. mdpi.com In contrast, some platinum(II) complexes with bipyridine derivative ligands have shown very high internal quantum yields, ranging from 0.83 to 0.99. researchgate.net

Table 2: Photoluminescence Quantum Yields for Selected 2,2'-Bipyridine Complexes

| Complex | Quantum Yield (ΦPL) | Conditions | Reference |

|---|---|---|---|

| [Cu(L)(PPh3)2][BF4] (L = 6-(furan-2-yl)-2,2′-bipyridine) | ~2.5% | Solid State | mdpi.com |

| α-[BiBr3(bp2mo)2] (bp2mo = N-oxide-2,2′-bipyridine) | up to 17% | Crystal Phase | rsc.org |

| Platinum(II) complexes with bipyridine derivative ligands | 0.83 - 0.99 (internal) | Not Specified | researchgate.net |

| Mo(0) complex with diisocyanide ligand | 1.5% | Deaerated toluene | nih.gov |

| [Ru(bpy)3]2+ | 0.012 (aerated), 0.095 (deaerated) | Acetonitrile | nih.gov |

Excited State Lifetimes